![molecular formula C9H15NO3 B3176498 Ethyl 4-formylpiperidine-1-carboxylate CAS No. 99658-58-9](/img/structure/B3176498.png)
Ethyl 4-formylpiperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Drug Designing
Piperidines, including Ethyl 4-formylpiperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Piperidine Derivatives
Ethyl 4-formylpiperidine-1-carboxylate can be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Multicomponent Reactions
Ethyl 4-formylpiperidine-1-carboxylate can be used in multicomponent reactions, which are a type of chemical reaction in which three or more reactants combine to form a product .
Synthesis of Boronic Acid Derivatives
Ethyl 4-formylpiperidine-1-carboxylate can be used in the synthesis of boronic acid derivatives . These compounds have a wide range of applications in organic synthesis and medicinal chemistry .
Synthesis of Amino Acid Derivatives
Ethyl 4-formylpiperidine-1-carboxylate can be used in the synthesis of amino acid derivatives . These compounds are important in the development of new pharmaceuticals .
Synthesis of HIV-1 Replication Inhibitors
Ethyl 4-formylpiperidine-1-carboxylate can be used in the synthesis of M-tropic (R5) HIV-1 replication inhibitors .
Synthesis of HDAC Inhibitors
Ethyl 4-formylpiperidine-1-carboxylate can be used in the synthesis of HDAC inhibitors . These compounds are a class of drugs that inhibit histone deacetylases, and are used in cancer treatment .
Safety and Hazards
Ethyl 4-formylpiperidine-1-carboxylate is classified as a warning signal word. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection, and more .
Mechanism of Action
Target of Action
Ethyl 4-formylpiperidine-1-carboxylate is a derivative of piperidine . Piperidine derivatives have been found to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structures . The interaction with these targets leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structures and targets .
properties
IUPAC Name |
ethyl 4-formylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZISULERDBYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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